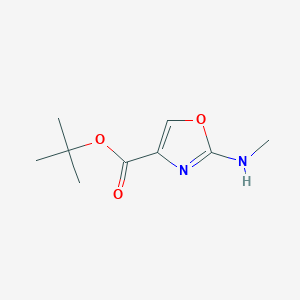

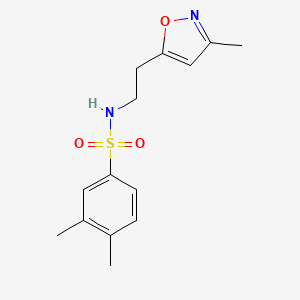

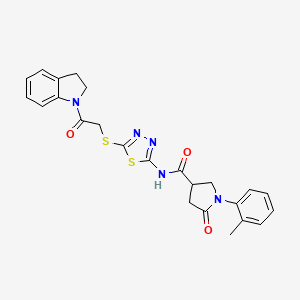

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)oxalamide, also known as HMB-ISOX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMB-ISOX is a small molecule that belongs to the oxalamide family and has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

Methylglyoxal in Food and Living Organisms

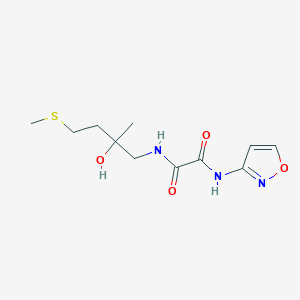

Research on methylglyoxal and its derivatives, including compounds similar to N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)oxalamide, highlights their significance in biological systems. Methylglyoxal is involved in the formation of advanced glycation end-products, which are associated with complications of diabetes and neurodegenerative diseases. It's also present in foodstuffs, where its levels can increase due to processing and storage, indicating the relevance of such compounds in food chemistry and health sciences (Nemet, Varga-Defterdarović, & Turk, 2006).

Stereoselective Isoxazolidine Synthesis

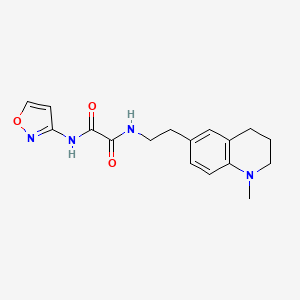

Isoxazolidines, a class of compounds related to the isoxazole moiety of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)oxalamide, are crucial in drug discovery and chemical biology. A method for the stereoselective synthesis of methyleneoxy-substituted isoxazolidines using copper-catalyzed aminooxygenation/cyclization has been developed, demonstrating the importance of isoxazole derivatives in synthetic organic chemistry (Karyakarte, Smith, & Chemler, 2012).

Twinned Crystal Structure of Rac-(R,R)-N,N'-Oxalyldivalinol

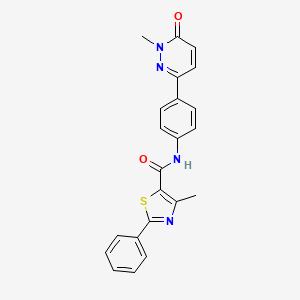

The study of crystal structures of compounds similar to N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)oxalamide, such as rac-(R,R)-N,N'-bis(1-hydroxy-3-methyl-2-butyl)oxalamide, provides insights into their molecular arrangements and interactions. These studies are essential for understanding the physical properties and reactivity of such compounds (Štefanić, Meden, Lutz, Schreurs, & Kojić-Prodić, 2004).

Ionic Liquids and Their Hydrolysis

Research on ionic liquids, including studies on their decomposition and hydrolysis, can provide relevant context for understanding the stability and reactivity of related compounds. For example, the hydrolysis of 1-butyl-3-methylimidazolium hexafluorophosphate highlights the need to consider the stability and potential hazards of ionic liquids, which may share similar stability concerns with N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)oxalamide (Swatloski, Holbrey, & Rogers, 2003).

properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N'-(1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4S/c1-11(17,4-6-19-2)7-12-9(15)10(16)13-8-3-5-18-14-8/h3,5,17H,4,6-7H2,1-2H3,(H,12,15)(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQVWCTUEGARJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C(=O)NC1=NOC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2942709.png)

![4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2942715.png)

![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzo[b]thiophen-3-yl)butanoic acid](/img/structure/B2942718.png)

![3-Methyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B2942721.png)

![2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2942723.png)

![[(E)-[(4E)-5-Methyl-4-(2-methylbenzoyl)oxyimino-2-propan-2-ylcyclohexa-2,5-dien-1-ylidene]amino] 2-methylbenzoate](/img/structure/B2942730.png)